molecular formula C15H24BNO2S B13413172 2-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

2-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Cat. No.: B13413172
M. Wt: 293.2 g/mol
InChI Key: WTCPURLPUSOHNR-UHFFFAOYSA-N
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Description

2-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is an organic compound that features a thiazole ring substituted with a cyclohexyl group and a boronic ester group

Properties

Molecular Formula

C15H24BNO2S

Molecular Weight

293.2 g/mol

IUPAC Name

2-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

InChI

InChI=1S/C15H24BNO2S/c1-14(2)15(3,4)19-16(18-14)12-10-17-13(20-12)11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3

InChI Key

WTCPURLPUSOHNR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring, followed by borylation to introduce the boronic ester group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.

Scientific Research Applications

2-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole depends on its specific application. In organic synthesis, it acts as a reagent that can form new carbon-carbon bonds through cross-coupling reactions. In biological systems, it may interact with specific molecular targets, although detailed studies on its biological mechanism of action are limited .

Comparison with Similar Compounds

Biological Activity

2-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and applications in various fields of research.

Chemical Structure and Synthesis

The compound features a thiazole ring substituted with a cyclohexyl group and a dioxaborolane moiety. The synthesis typically involves the formation of the thiazole core through condensation reactions followed by the introduction of the cyclohexyl and dioxaborolane substituents via nucleophilic substitution methods.

Anticancer Properties

Research has indicated that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to 2-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole have shown inhibition of cell proliferation in various cancer cell lines. A study demonstrated that certain thiazole derivatives inhibited the growth of MDA-MB-231 (triple-negative breast cancer) cells with IC50 values in the low micromolar range .

Inhibition of Kinases

The compound is also noted for its inhibitory effects on kinases such as GSK-3β. Inhibitors of GSK-3β are crucial in cancer therapy due to their role in cell signaling pathways. A related study reported that certain thiazole derivatives displayed IC50 values as low as 8 nM against GSK-3β .

Anti-inflammatory Effects

In addition to anticancer properties, compounds within this class have demonstrated anti-inflammatory activities. For example, studies have shown that certain derivatives can significantly reduce nitric oxide (NO) and interleukin-6 (IL-6) levels in microglial cells at low concentrations .

Case Study 1: Cytotoxicity Evaluation

A cytotoxicity evaluation was performed on various thiazole derivatives including 2-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole. The study utilized HT-22 (mouse hippocampal neuronal) and BV-2 (mouse microglial) cell lines. Results indicated that while some compounds reduced cell viability significantly at higher concentrations (≥50 µM), others maintained viability at lower concentrations (≤10 µM), highlighting their potential therapeutic window .

CompoundCell LineIC50 (µM)Remarks
Compound AHT-2215Significant reduction in viability
Compound BBV-225Moderate activity observed
2-Cyclohexyl...HT-22>100No significant cytotoxicity

Case Study 2: In Vivo Studies

In vivo studies have been conducted to assess the pharmacokinetic properties of related compounds. These studies often focus on absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, a related derivative exhibited a Cmax of 592 mg/mL with acceptable toxicity profiles at high doses .

Pharmaceutical Development

The unique structure of 2-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole makes it a valuable candidate for drug development. Its ability to inhibit critical pathways involved in cancer progression positions it as a potential lead compound for new anticancer therapies.

Organic Synthesis

This compound serves as an effective boron reagent in organic synthesis processes. Its reactivity allows for the formation of carbon-boron bonds essential for synthesizing complex organic molecules .

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